molecular formula C19H19N3O2 B11699371 3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11699371
M. Wt: 321.4 g/mol
InChI Key: WYHUYUGMNKEUOV-CIAFOILYSA-N
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Description

3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is a synthetic organic compound that features an indole core linked to a methoxyphenyl group through a hydrazide linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-indol-3-yl)propanehydrazide with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

  • Step 1: Synthesis of 3-(1H-indol-3-yl)propanehydrazide

    • Starting material: 3-(1H-indol-3-yl)propanoic acid
    • Reagents: Hydrazine hydrate
    • Conditions: Reflux in ethanol
  • Step 2: Condensation with 4-methoxybenzaldehyde

    • Starting material: 3-(1H-indol-3-yl)propanehydrazide
    • Reagents: 4-methoxybenzaldehyde
    • Conditions: Reflux in ethanol with acetic acid as a catalyst

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds share the indole core and exhibit similar biological activities.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their potential as non-competitive α-glucosidase inhibitors.

Uniqueness

3-(1H-indol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific hydrazide linkage and methoxyphenyl group, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H19N3O2/c1-24-16-9-6-14(7-10-16)12-21-22-19(23)11-8-15-13-20-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,20H,8,11H2,1H3,(H,22,23)/b21-12+

InChI Key

WYHUYUGMNKEUOV-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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